

Spectroscopic Profile of 2-Methylbenzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylbenzoxazole**, a key heterocyclic compound with applications in chemical synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2-Methylbenzoxazole** is C_8H_7NO , and its molecular weight is 133.15 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **2-Methylbenzoxazole** are presented below.

¹H NMR Spectral Data



Solvent	Chemical Shift (δ) in ppm	
CDCl ₃	7.69 (d), 7.49 (d), 7.34 (t), 7.32 (t), 2.66 (s)[1][2]	
Acetone-d₀	7.60 (d), 7.54 (d), 7.32 (t), 7.31 (t), 2.59 (s)[1]	
DMSO-d ₆	7.67 (d), 7.64 (d), 7.35 (t), 7.34 (t), 2.58 (s)[1]	

¹³C NMR Spectral Data (in CDCl₃)

Carbon Atom	Chemical Shift (δ) in ppm
C=O (Amide Carbonyl)	~165
Aromatic C-H	110-125
Aromatic C (quaternary)	140-150
-CH₃	~14

Note: Precise values may vary slightly depending on the specific experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **2-Methylbenzoxazole** are summarized below.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3100-3000	C-H stretch	Aromatic
1680-1640	C=C stretch	Aromatic
~1615	C=N stretch	Imine
1250-1000	C-O stretch	Aryl ether

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule.



Solvent	λmax (nm)	Molar Absorptivity (ε) at λmax (L·mol ⁻¹ ·cm ⁻¹)
Cyclohexane	276.5	46,400

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Methylbenzoxazole**.

NMR Spectroscopy

- Sample Preparation: A solution of **2-Methylbenzoxazole** is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
- Data Acquisition:
 - For ¹H NMR, the spectrometer is tuned to the proton frequency. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, the spectrometer is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum and enhance the signal. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

FT-IR Spectroscopy

 Sample Preparation: For a liquid sample like 2-Methylbenzoxazole, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate,



and the second plate is carefully placed on top to spread the liquid into a thin, uniform layer.

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is plotted as transmittance or absorbance versus wavenumber.

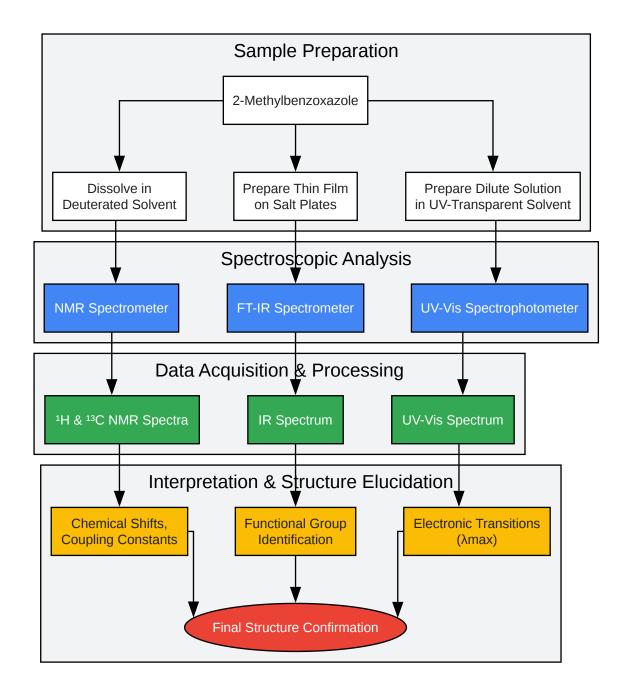
UV-Vis Spectroscopy

- Sample Preparation: A dilute solution of **2-Methylbenzoxazole** is prepared in a UV-transparent solvent, such as cyclohexane. The concentration is adjusted to ensure that the absorbance at the wavelength of maximum absorption (λmax) falls within the linear range of the instrument (typically between 0.1 and 1.0).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: A cuvette filled with the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths (e.g., 200-400 nm) to record the absorbance.
- Data Processing: The instrument software plots the absorbance versus wavelength to generate the UV-Vis spectrum. The λmax is identified as the wavelength with the highest absorbance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Methylbenzoxazole**.





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Caption: Workflow for Spectroscopic Analysis of **2-Methylbenzoxazole**.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylbenzoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214174#spectroscopic-data-nmr-ir-uv-vis-of-2-methylbenzoxazole]

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